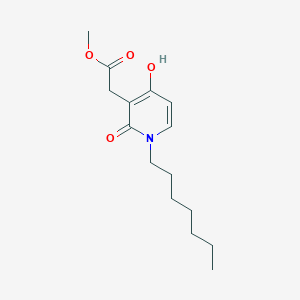
Methyl 2-(1-heptyl-4-hydroxy-2-oxo-1,2-dihydro-3-pyridinyl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 2-(1-heptyl-4-hydroxy-2-oxo-1,2-dihydro-3-pyridinyl)acetate” is a chemical compound with the CAS Number: 439096-01-2 . It has a molecular weight of 281.35 g/mol . The compound is solid in physical form .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the linear formula: C15H23NO4 . The InChI Code for this compound is 1S/C15H23NO4/c1-3-4-5-6-7-9-16-10-8-13(17)12(15(16)19)11-14(18)20-2/h8,10,12H,3-7,9,11H2,1-2H3 .Physical And Chemical Properties Analysis
The compound is reported to be a solid . Unfortunately, other specific physical and chemical properties like melting point, boiling point, etc., are not available in the current resources.Wissenschaftliche Forschungsanwendungen
Chemical Modification for Enhanced Properties
- Methylation of Pyridine Moiety: The displacement of the methyl group in the pyridine moiety, as studied in pyrido[1,2-a]pyrimidine nuclei, is a strategy to optimize the biological properties of related compounds. Such modifications have shown increased biological activity in para-substituted derivatives, suggesting potential applications in developing new analgesics (Ukrainets et al., 2015).
Synthesis and Structural Analysis
- Synthesis of Pyridyl–Pyrazole-3-One Derivatives: The synthesis of novel compounds related to pyridyl derivatives has been achieved. These compounds have displayed selective antimicrobial activity against various bacterial and fungal strains, indicating their potential in antimicrobial applications (Huang et al., 2017).
- Molecular and Crystal Structures: Studies have been conducted on the molecular and crystal structures of hydroxy derivatives of hydropyridine, which help in understanding the influence of intramolecular and intermolecular hydrogen bonds on molecule conformation and packing in crystals (Kuleshova & Khrustalev, 2000).
Antimicrobial and Antitumor Activities
- Antimicrobial Activity of Pyrrol Derivatives: Methyl (4-alkanoyl-1,5-diaryl-2-hydroxy-3-oxo-2,3-dihydro-1H-pyrrol-2-yl)acetates synthesized from methyl 3,4,6-trioxoalkanoates have shown antimicrobial activity against Staphylococcus aureus and Escherichia coli, suggesting potential in antimicrobial research (Mukovoz et al., 2017).
Miscellaneous Applications
- Synthesis of Radio Labelled Leukotriene Inhibitor: A short synthesis process for a compound structurally similar to Methyl 2-(1-heptyl-4-hydroxy-2-oxo-1,2-dihydro-3-pyridinyl)acetate has been utilized for preparing a radio-labelled leukotriene inhibitor, indicating potential applications in medical imaging and pharmacological research (Duelfer & Gala, 1991).
Anti-inflammatory Activity
- N-Pyridinyl(methyl) Derivatives: A series of compounds, including N-pyridinyl(methyl) derivatives, were evaluated for their anti-inflammatory activity, showing potential in developing new anti-inflammatory agents (Collin et al., 2001).
Safety and Hazards
Eigenschaften
IUPAC Name |
methyl 2-(1-heptyl-4-hydroxy-2-oxopyridin-3-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO4/c1-3-4-5-6-7-9-16-10-8-13(17)12(15(16)19)11-14(18)20-2/h8,10,17H,3-7,9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBHKEUOWDIVSND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCN1C=CC(=C(C1=O)CC(=O)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>42.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24820013 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

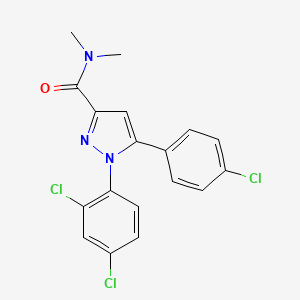

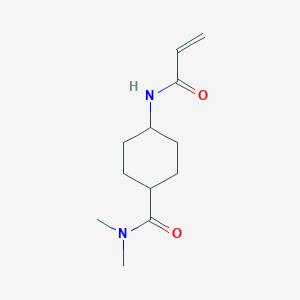

amine](/img/structure/B2477815.png)
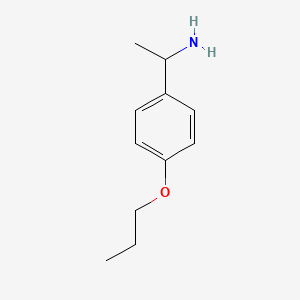
![1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-2-(4-fluorophenyl)ethan-1-one](/img/structure/B2477819.png)
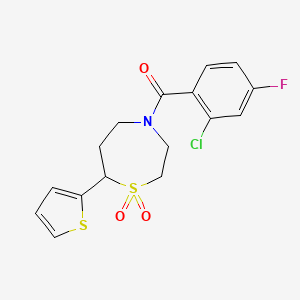

![3-(1,1,2,2,2-Pentafluoroethyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2477825.png)
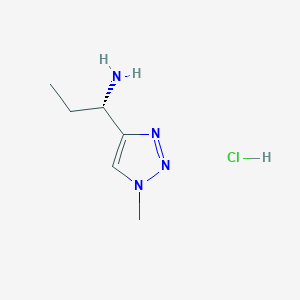
![2-[[2-(5,6,7,8-Tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)acetyl]amino]benzoic acid](/img/structure/B2477828.png)
![4-Benzyl-11-(2-methylbutan-2-yl)-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2477829.png)
![Methyl 3-[3-aminopropanoyl(methyl)amino]propanoate;hydrochloride](/img/structure/B2477832.png)